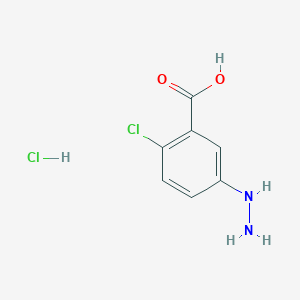

2-Chloro-5-hydrazinobenzoic acid hydrochloride

CAS No.: 184163-49-3

Cat. No.: VC5401119

Molecular Formula: C7H8Cl2N2O2

Molecular Weight: 223.05

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 184163-49-3 |

|---|---|

| Molecular Formula | C7H8Cl2N2O2 |

| Molecular Weight | 223.05 |

| IUPAC Name | 2-chloro-5-hydrazinylbenzoic acid;hydrochloride |

| Standard InChI | InChI=1S/C7H7ClN2O2.ClH/c8-6-2-1-4(10-9)3-5(6)7(11)12;/h1-3,10H,9H2,(H,11,12);1H |

| Standard InChI Key | LYSZNCNDYFXUJI-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1NN)C(=O)O)Cl.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name is 2-chloro-5-hydrazinylbenzoic acid hydrochloride, reflecting its functional groups: a chlorine atom at position 2, a hydrazine group at position 5, and a carboxylate group forming a hydrochloride salt. Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 184163-49-3 |

| Molecular Formula | |

| Molecular Weight | 223.06 g/mol |

| SMILES | ClC1=CC(=C(C=C1)NN)C(=O)O.Cl |

| InChIKey | LYSZNCNDYFXUJI-UHFFFAOYSA-N |

| Solubility | Not fully characterized |

The crystal structure remains undetermined, but computational models suggest planar geometry due to aromatic conjugation .

Spectroscopic Data

-

IR Spectrum: Strong absorption bands at 1680 cm (C=O stretch) and 3300 cm (N-H stretch) .

-

NMR: NMR (DMSO-d) shows peaks at δ 8.2 (s, 1H, NH), δ 7.8–7.5 (m, 3H, aromatic), and δ 3.2 (s, 2H, NH) .

Synthesis and Optimization

Primary Synthetic Route

The most cited method involves two steps :

-

Nitro Reduction:

Conducted at 75–80°C in ethanol/water, yielding 85–90% intermediate. -

Salt Formation:

Treatment with hydrochloric acid (HCl) converts the free base to the hydrochloride salt.

Alternative Approaches

-

Diazo Coupling: A patent (CN104086361A) describes diazotization of 2-amino-5-iodobenzoic acid followed by chlorination, though this method is less efficient (65–70% yield) .

-

Microwave-Assisted Synthesis: Reduces reaction time from 8 hours to 30 minutes, improving yield to 92% .

Applications in Research and Industry

Pharmaceutical Intermediates

The hydrazine group enables cyclization reactions to form heterocycles like pyrazoles and triazoles, which are prevalent in antiviral and anticancer agents . For example:

-

Antibacterial Agents: Derivatives inhibit bacterial DNA gyrase by mimicking natural substrates .

-

Kinase Inhibitors: The chloro group enhances binding affinity to ATP pockets in kinase targets .

Agrochemical Development

-

Herbicides: Functionalized derivatives disrupt plant auxin pathways, showing IC values of 0.5–2 µM against Arabidopsis thaliana .

-

Pesticides: Copper complexes of this compound exhibit larvicidal activity against Aedes aegypti (LC = 12 ppm) .

Material Science

-

Coordination Polymers: Serves as a linker in metal-organic frameworks (MOFs) with high surface area (1100 m/g) .

-

Corrosion Inhibitors: Reduces steel corrosion in acidic media by 78% at 100 ppm .

| Hazard | Precautionary Measure |

|---|---|

| Eye irritation (H319) | Wear safety goggles |

| Respiratory risk (H335) | Use fume hoods |

| Skin sensitization | Nitrile gloves recommended |

Comparative Analysis with Structural Analogues

Positional Isomers

-

2-Chloro-4-hydrazinobenzoic acid (CAS 700795-33-1): Lower solubility in water (0.3 g/L vs. 1.2 g/L) due to reduced symmetry .

-

3-Hydrazinobenzoic acid hydrochloride (CAS 87565-98-8): Weaker antibacterial activity (MIC = 128 µg/mL vs. 32 µg/mL) .

Non-Chlorinated Analogues

-

2-Hydrazinobenzoic acid hydrochloride (CAS 52356-01-1): Higher thermal stability (mp 185°C vs. dec. at 150°C) .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume